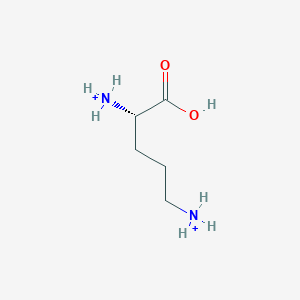
L-ornithinium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-ornithinium(2+) is the L-enantiomer of ornithinium(2+). It has a role as a human metabolite. It is a conjugate acid of a L-ornithinium(1+).
Applications De Recherche Scientifique
Cell Culture Applications
L-ornithinium(2+) in Cell Growth:
L-ornithine is widely recognized for its utility as a supplement in cell culture media. It supports the growth of various cell lines, including:
- Chinese Hamster Ovary (CHO) Cells: L-ornithine enhances the growth and recombinant protein yield in CHO-K1 cells, which are extensively used in biotherapeutics and toxicology research .
- Primary Human Hepatocytes: In cultures lacking glucose and arginine, L-ornithine supplementation aids in eliminating undifferentiated cells, thereby promoting differentiation and functionality .
Mechanism of Action:
The mechanism through which L-ornithine influences cell culture involves its role in increasing intracellular calcium concentrations, which is crucial for various cellular functions . This property has been particularly noted in GLUTag cell lines where it stimulates glucagon-like peptide 1 secretion.
Nephroprotective Effects
Protection Against Oxidative Stress:
Recent studies have highlighted the protective role of L-ornithine in proximal tubular cells (PT cells) against oxidative stress-induced damage. The compound activates calcium-sensing receptors (CaSR), leading to:
- Calcium Signaling Activation: L-ornithine induces receptor-operated calcium entry (ROCE) that protects PT cells from reactive oxygen species (ROS)-mediated apoptosis .
- Cell Viability Improvement: Experiments demonstrated that L-ornithine treatment significantly increased cell viability and reduced necrosis in HK-2 cells exposed to oxidative stress .
Clinical Implications:
The nephroprotective properties of L-ornithine suggest its potential application in treating kidney diseases characterized by oxidative damage, such as crystal nephropathies. This could offer a novel therapeutic strategy for managing renal disorders.
Role in Metabolic Disorders
Urea Cycle Disorders:
L-ornithinium(2+) has been implicated in metabolic pathways related to urea cycle disorders (UCDs). It serves as a biomarker for assessing metabolic disturbances in patients with UCDs, providing insights into alternative metabolic pathways that may be affected by these conditions .
Research Findings and Case Studies
Propriétés
Formule moléculaire |
C5H14N2O2+2 |
|---|---|
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
[(1S)-4-azaniumyl-1-carboxybutyl]azanium |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+2/t4-/m0/s1 |
Clé InChI |
AHLPHDHHMVZTML-BYPYZUCNSA-P |
SMILES |
C(CC(C(=O)O)[NH3+])C[NH3+] |
SMILES isomérique |
C(C[C@@H](C(=O)O)[NH3+])C[NH3+] |
SMILES canonique |
C(CC(C(=O)O)[NH3+])C[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















